3-Octyne, 2-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

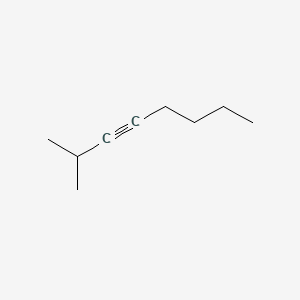

3-Octyne, 2-methyl- is an organic compound with the molecular formula C₉H₁₆. It is a branched alkyne, characterized by a triple bond between the third and fourth carbon atoms in the chain, and a methyl group attached to the second carbon atom. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds, making it highly reactive in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

3-Octyne, 2-methyl- can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes. For instance, the reaction between 1-hexyne and isopropyl bromide in the presence of a strong base like sodium amide (NaNH₂) can yield 3-Octyne, 2-methyl-. The reaction typically occurs under anhydrous conditions to prevent the base from reacting with water .

Industrial Production Methods

Industrial production of 3-Octyne, 2-methyl- often involves the catalytic dehydrohalogenation of suitable precursors. This method uses catalysts such as palladium or nickel complexes to facilitate the removal of halogen atoms from the precursor molecules, resulting in the formation of the desired alkyne .

化学反応の分析

Types of Reactions

3-Octyne, 2-methyl- undergoes various types of chemical reactions, including:

Hydrogenation: The addition of hydrogen (H₂) across the triple bond to form alkanes.

Halogenation: The addition of halogens (e.g., Cl₂, Br₂) to form dihalides.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to form haloalkenes.

Oxidation: The reaction with oxidizing agents to form carbonyl compounds.

Common Reagents and Conditions

Hydrogenation: Typically uses a metal catalyst such as palladium on carbon (Pd/C) under atmospheric pressure.

Halogenation: Uses halogen gases like chlorine or bromine in an inert solvent such as carbon tetrachloride (CCl₄).

Hydrohalogenation: Uses hydrogen halides in a polar solvent like acetic acid.

Oxidation: Uses oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) under controlled conditions.

Major Products Formed

Hydrogenation: Forms 2-methyl-3-octane.

Halogenation: Forms 2,3-dihalo-2-methyl-octane.

Hydrohalogenation: Forms 2-halo-3-methyl-octene.

Oxidation: Forms 2-methyl-3-octanone.

科学的研究の応用

3-Octyne, 2-methyl- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

作用機序

The mechanism of action of 3-Octyne, 2-methyl- involves its reactivity due to the presence of the carbon-carbon triple bond. This triple bond can participate in various addition reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

類似化合物との比較

Similar Compounds

1-Octyne: A linear alkyne with the triple bond between the first and second carbon atoms.

2-Octyne: A linear alkyne with the triple bond between the second and third carbon atoms.

3-Octyne: A linear alkyne with the triple bond between the third and fourth carbon atoms.

Uniqueness

3-Octyne, 2-methyl- is unique due to its branched structure and the presence of a methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural difference can lead to variations in physical properties and chemical behavior compared to its linear counterparts .

生物活性

3-Octyne, 2-methyl- (CAS Number: 55402-15-8) is an alkyne compound that has garnered attention in various fields of research, particularly in organic synthesis and biological studies. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C₈H₁₄

- Molecular Weight: 110.1968 g/mol

- IUPAC Name: 3-Octyne, 2-methyl-

- Structure: The presence of a carbon-carbon triple bond significantly influences its reactivity and biological interactions.

The biological activity of 3-Octyne, 2-methyl- is primarily attributed to its carbon-carbon triple bond, which allows it to participate in various chemical reactions. This reactivity enables the compound to interact with biological macromolecules such as enzymes and proteins, potentially leading to various pharmacological effects. The specific molecular targets and pathways depend on the context of the reaction and the biological environment in which it occurs.

1. Anticancer Activity

Research has indicated that compounds with alkyne functionalities can exhibit anticancer properties. For instance, studies have shown that certain alkynes can induce apoptosis in cancer cells by modulating apoptosis-related proteins such as Bax and Bcl-2 . Although specific data on 3-Octyne, 2-methyl- is limited, similar compounds have demonstrated neuroprotective effects in cell models.

2. Neuroprotective Effects

A study on related alkyne compounds revealed their ability to protect PC12 cells from corticosterone-induced injury. These compounds showed significant protective effects by regulating the expression of apoptosis-related proteins and reducing cell death at concentrations as low as 10 μM . This suggests a potential for neuroprotective applications for 3-Octyne, 2-methyl-.

3. Skin Sensitization Potential

3-Octyne, 2-methyl- has been evaluated for its sensitization potential. Data indicates that similar alkynes exhibit strong sensitization effects based on local lymph node assay (LLNA) studies. The estimated effective concentration producing a threefold increase in lymphocyte proliferation (EC3) was found to be around 0.45% for related compounds . This raises concerns regarding its use in consumer products.

Case Study: Neuroprotective Activity

In a study examining the neuroprotective properties of a series of diynes, it was found that specific structural modifications could enhance protective effects against oxidative stress in neuronal cells. The mechanism involved modulation of apoptotic pathways, suggesting that similar modifications to 3-Octyne, 2-methyl- could yield beneficial neuroprotective properties .

Case Study: Antimicrobial Properties

While direct studies on the antimicrobial activity of 3-Octyne, 2-methyl- are sparse, related alkynes have been reported to exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Toxicity and Safety Profile

The safety profile of 3-Octyne, 2-methyl- must be considered in its application. Acute toxicity studies on related compounds indicated an LD50 value of approximately 2500 mg/kg bw for methyl derivatives . Additionally, skin sensitization potential has been documented, necessitating caution in handling and application in consumer products.

特性

CAS番号 |

55402-15-8 |

|---|---|

分子式 |

C9H16 |

分子量 |

124.22 g/mol |

IUPAC名 |

2-methyloct-3-yne |

InChI |

InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h9H,4-6H2,1-3H3 |

InChIキー |

VGZZDWCLCYQULT-UHFFFAOYSA-N |

正規SMILES |

CCCCC#CC(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。